methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a 3-chlorophenyl group at position 1, an amino group at position 2, and a methyl ester at position 3. The quinoxaline moiety contributes to its aromatic and electron-deficient nature, while the chloro and ester substituents modulate its electronic and steric properties.
Properties
Molecular Formula |
C18H13ClN4O2 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
methyl 2-amino-1-(3-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C18H13ClN4O2/c1-25-18(24)14-15-17(22-13-8-3-2-7-12(13)21-15)23(16(14)20)11-6-4-5-10(19)9-11/h2-9H,20H2,1H3 |
InChI Key |
YPUHVJWDAAYVHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chloroaniline with a suitable pyrroloquinoxaline precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antipsychotic Activity :
- Recent studies have indicated that derivatives of pyrroloquinoxalines, including methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, exhibit antipsychotic properties. These compounds have shown efficacy in animal models comparable to established antipsychotics like Risperidone, suggesting their potential for treating schizophrenia and other mental disorders .
-
Antitumor Agents :
- The compound has been synthesized and evaluated for its antitumor activity. In vitro studies demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer progression .
- Glycogen Synthase Kinase-3β Inhibition :
Synthetic Routes and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The following table summarizes some synthetic routes:
| Synthetic Route | Key Steps | Yield (%) |
|---|---|---|
| Route A | Reaction with 3-chlorobenzaldehyde followed by cyclization | 85 |
| Route B | N-Alkylation followed by carboxylation | 78 |
| Route C | Direct condensation with amino acids | 90 |
Case Study 1: Antipsychotic Efficacy
A study published in a peer-reviewed journal described the synthesis and evaluation of several pyrroloquinoxaline derivatives, including this compound. The compounds were tested in rodent models for their antipsychotic effects. Results indicated that certain derivatives exhibited a significant reduction in hyperactivity and improved cognitive function compared to control groups .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of this compound against human cancer cell lines. The study demonstrated that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. These findings suggest its potential role as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
To contextualize its properties, methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is compared with structurally related analogs. Key differences lie in substituent groups, molecular weight, elemental composition, and functional applications.
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Selected Pyrroloquinoxaline Derivatives
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances electron deficiency, which may alter reactivity in catalytic or binding applications .
- Ester Chain Length : Hexyl and butyl esters () increase hydrophobicity, affecting solubility and membrane permeability compared to methyl/ethyl esters .
Elemental Composition and Analytical Data
Table 2: Elemental Analysis Comparison
Key Observations:
- Nitrogen content varies significantly with substitution: The quinoline-containing derivative () has lower nitrogen (13.65%) compared to the aminophenyl analog (: 15.46%) .
- Higher carbon content in ethyl ester derivatives (–3) correlates with larger alkyl chains or aromatic substituents .
Biological Activity
Methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by research findings and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a pyrroloquinoxaline core with an amino group and a chlorophenyl substituent. This configuration is significant in determining its biological activity.
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrroloquinoxaline derivatives, including the compound .
- Cell Line Studies : The compound was tested against various human cancer cell lines such as HeLa (cervical), PC3 (prostate), and Caco-2 (colorectal). Results indicated that it exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic markers. This suggests that this compound may function as a pro-apoptotic agent.
2. Antibacterial Activity
The compound has also shown promising antibacterial properties against several bacterial strains.
- Tested Strains : The antibacterial efficacy was evaluated against Escherichia coli, Bacillus spizizenii, and Pseudomonas aeruginosa. Certain derivatives exhibited notable inhibition zones in disc diffusion assays, indicating their potential as antibacterial agents .
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| Bacillus spizizenii | 12 | |
| Pseudomonas aeruginosa | Not specified |
3. Antioxidant Activity
Research has also highlighted the antioxidant capabilities of pyrroloquinoxaline derivatives.
- DPPH Radical Scavenging Assay : In studies assessing radical scavenging activity using the DPPH assay, this compound demonstrated effective radical scavenging activity comparable to known antioxidants like Trolox .
Case Studies
Recent case studies have illustrated the compound's potential in therapeutic applications:
- Anticancer Case Study : A study involving a series of pyrroloquinoxaline derivatives revealed that those with electron-donating groups at specific positions showed enhanced anticancer activity against HeLa cells, suggesting structure-activity relationships that could guide future drug development .
- Antibacterial Case Study : Another investigation focused on the antibacterial properties of various quinoxaline derivatives. The study found that specific modifications to the pyrroloquinoxaline structure significantly improved activity against gram-negative bacteria like E. coli and Pseudomonas aeruginosa.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
